2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Description

Introduction to 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Chemical Classification and Structural Significance

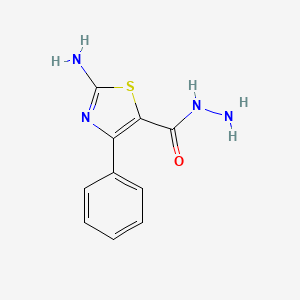

This compound belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound’s structure includes:

- A thiazole ring with an amino group (-NH$$_2$$) at position 2.

- A phenyl substituent at position 4.

- A carbohydrazide group (-CONHNH$$_2$$) at position 5.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{10}\text{N}_4\text{OS} $$ |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN |

| CAS Registry Number | 860650-74-4 |

The carbohydrazide moiety enhances reactivity, enabling cyclization and conjugation reactions, which are critical for synthesizing fused heterocycles like thiadiazoles and triazoles. The phenyl group contributes to lipophilicity, influencing solubility and biological interactions.

Historical Context in Heterocyclic Chemistry Research

Thiazoles were first synthesized in 1887 by Arthur Hantzsch and Ludwig Knorr via the Hantzsch thiazole synthesis , a condensation reaction between α-haloketones and thioamides. This method laid the groundwork for diverse thiazole derivatives, including this compound.

Milestones in Thiazole Chemistry:

Early Developments (1887–1950s):

Modern Advances (2000s–Present):

The compound’s synthesis typically involves reacting 2-amino-4-phenylthiazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. Recent modifications employ microwave-assisted synthesis to improve yields and reduce reaction times.

Properties

IUPAC Name |

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXCMSKYISJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363240 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860650-74-4 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

- Dissolve 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of oxides or sulfoxides.

Reduction: Formation of amines or hydrazides.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied extensively for its antimicrobial , antiviral , and anticancer properties:

- Antimicrobial Activity : Research indicates that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide exhibits significant antimicrobial properties against various bacterial strains and fungi. Its effectiveness has been compared to standard antibiotics, showing potential in treating resistant infections .

- Antiviral Potential : Preliminary studies suggest that this compound may inhibit viral replication in certain models, making it a candidate for further investigation in antiviral drug development.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, particularly human glioblastoma and melanoma cells. Studies have shown IC50 values indicating effective inhibition of cell growth in a dose-dependent manner .

Materials Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in the production of dyes and pigments. Its unique structure allows for various chemical modifications that can enhance its properties for industrial applications.

Anticancer Activity

A study assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant reductions in cell viability with IC50 values ranging from 10 to 30 µM across various tested lines. This highlights the potential of this compound as an anticancer agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria as well as fungi. It exhibited notable inhibitory effects comparable to established antibiotics, suggesting its potential role in treating infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Modifications and Reactivity

Key structural variations among thiazole derivatives influence their chemical behavior and applications:

Key Observations :

Key Observations :

Biological Activity

Overview

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound noted for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound's structure features a thiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit enzyme activity associated with cell proliferation and modulate receptor functions. For instance, it has been observed to affect the AMPA receptors, which are crucial for synaptic transmission in the central nervous system .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's effectiveness is often compared with standard antibiotics, demonstrating a potential role in treating infections resistant to conventional therapies.

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain models, making it a candidate for further investigation in antiviral drug development.

Anticancer Properties

This compound has been studied for its anticancer effects against several cancer cell lines. The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth. In particular, its activity against human glioblastoma and melanoma cells has been highlighted in various studies .

Case Studies

- Anticancer Activity : A study assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across various tested lines .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. It exhibited notable inhibitory effects comparable to established antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methylthiazole | Methyl group instead of phenyl | Moderate antimicrobial activity |

| 2-Amino-4-chlorothiazole | Chlorine substitution | Enhanced antifungal properties |

| 2-Amino-4-phenylthiazole | Lacks carbohydrazide group | Lower anticancer activity |

The unique structure of this compound contributes to its enhanced biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide?

- Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can react with aldehydes under acidic catalysis (e.g., acetic acid) to form Schiff bases, as demonstrated in the synthesis of structurally analogous thiazole-carbohydrazides . Key steps include refluxing in ethanol, followed by recrystallization for purification. Yield optimization often involves adjusting catalyst concentration and reaction time .

Q. Which spectroscopic techniques are essential for structural characterization?

- Answer :

- 1H/13C-NMR : Confirms proton environments (e.g., NH2, aromatic protons) and carbon backbone. For example, the NH2 group typically appears as a broad singlet at δ 6.5–7.5 ppm .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- LCMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize Schiff base derivatives with enhanced bioactivity?

- Answer :

- Catalyst Screening : Acetic acid is commonly used, but trifluoroacetic acid or p-toluenesulfonic acid may improve yields for electron-deficient aldehydes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while ethanol minimizes side reactions .

- Temperature Control : Reflux (~80°C) balances reaction rate and decomposition risks. Microwave-assisted synthesis may reduce time .

Q. What experimental approaches address contradictory biological activity data in different studies?

- Answer :

- Standardized Assays : Reproducibility requires consistent bacterial strains (e.g., ATCC controls) and MIC protocols. For example, B. subtilis showed sensitivity to a thiazole-carbohydrazide derivative, while E. coli did not, highlighting strain-specific effects .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO2, -F) to the phenyl ring can enhance DNA binding affinity, resolving discrepancies in activity .

Q. How do computational methods elucidate the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Predicts binding modes with DNA or enzymes (e.g., intercalation vs. groove binding). A study on a related compound revealed strong affinity for the DNA minor groove via hydrogen bonding .

- DFT Calculations : Identifies electron-rich regions (e.g., thiazole NH2 group) as nucleophilic sites for electrophilic attack .

Notes

- Avoided commercial sources (e.g., ) per guidelines.

- Advanced questions emphasize methodological rigor (e.g., docking studies, reaction optimization) over descriptive answers.

- Contradictions in biological data are addressed via structural and assay standardization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.